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Immunoprecipitation (ChIP) Assays
Topic Clarification: T-448 (EOS-448/GSK4428859A)

Initial research indicates that T-448, also known as EOS-448 or GSK4428859A, is an

antagonistic anti-TIGIT (T cell immunoglobulin and ITIM domain) human monoclonal antibody.

[1][2][3] Its primary application is in immuno-oncology, where it functions to enhance the anti-

tumor immune response.[3][4][5] The mechanism of action involves restoring T cell function,

activating antigen-presenting cells, and depleting regulatory T cells (Tregs).[1][4][5] Currently,

there is no scientific literature available to support the use of T-448 as a "free base" or in the

context of chromatin immunoprecipitation (ChIP) assays. The original query may be based on a

misunderstanding of the nature and application of this biological therapeutic.

This document will proceed to provide a detailed application note and protocol for the general

use of Chromatin Immunoprecipitation (ChIP) assays, a technique widely used to investigate

the interaction between proteins and DNA in the cell's natural chromatin context.

Introduction to Chromatin Immunoprecipitation
(ChIP)
Chromatin Immunoprecipitation (ChIP) is a powerful and versatile technique used to determine

the in vivo location of DNA binding proteins or the presence of specific histone modifications in
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the genome.[6][7] This method allows researchers to capture a snapshot of the interactions

between proteins and DNA within the cell.[6][8] The applications of ChIP are broad, ranging

from mapping the binding sites of transcription factors to identifying the genomic locations of

various histone modifications, which are crucial for understanding gene regulation and

epigenetic mechanisms.[7][9] When combined with next-generation sequencing (ChIP-Seq), a

genome-wide profile of these interactions can be obtained.[6][7]

Principle of the ChIP Assay
The ChIP assay begins with the cross-linking of proteins to DNA using formaldehyde.[7][8] The

chromatin is then extracted and sheared into smaller fragments, typically between 200 and

1000 base pairs, through sonication or enzymatic digestion.[7][9] An antibody specific to the

protein of interest is used to immunoprecipitate the protein-DNA complexes.[6][7] Following

immunoprecipitation, the cross-links are reversed, and the DNA is purified. The purified DNA

can then be analyzed by various methods, including PCR, qPCR, or high-throughput

sequencing, to identify the genomic regions that were associated with the target protein.[7]

Key Experimental Considerations
Successful ChIP assays are dependent on several critical factors, including the quality of the

antibody, the efficiency of cross-linking and chromatin shearing, and the optimization of the

immunoprecipitation conditions. The choice of a ChIP-validated antibody is paramount for the

specificity and success of the experiment.

Experimental Protocol: Chromatin
Immunoprecipitation
This protocol provides a general guideline for performing a ChIP assay on cultured mammalian

cells. Optimization of conditions such as cell number, cross-linking time, sonication parameters,

and antibody concentration is recommended for each specific cell type and target protein.
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Reagent Formulation Storage

Formaldehyde, 37% N/A Room Temperature

Glycine, 2.5 M 18.77 g in 100 mL dH2O 4°C

PBS (Phosphate-Buffered

Saline), 1X

8 g NaCl, 0.2 g KCl, 1.44 g

Na2HPO4, 0.24 g KH2PO4 in

1 L dH2O, pH 7.4

Room Temperature

Cell Lysis Buffer

50 mM Tris-HCl pH 8.0, 10 mM

EDTA, 1% SDS, Protease

Inhibitors

4°C

ChIP Dilution Buffer

16.7 mM Tris-HCl pH 8.1, 167

mM NaCl, 1.2 mM EDTA, 1.1%

Triton X-100, 0.01% SDS

4°C

Wash Buffer 1

0.1% SDS, 1% Triton X-100, 2

mM EDTA, 20 mM Tris-HCl pH

8.1, 150 mM NaCl

4°C

Wash Buffer 2

0.1% SDS, 1% Triton X-100, 2

mM EDTA, 20 mM Tris-HCl pH

8.1, 500 mM NaCl

4°C

Wash Buffer 3

0.25 M LiCl, 1% NP-40, 1%

Deoxycholate, 1 mM EDTA, 10

mM Tris-HCl pH 8.1

4°C

TE Buffer
10 mM Tris-HCl pH 8.0, 1 mM

EDTA
Room Temperature

Elution Buffer 1% SDS, 0.1 M NaHCO3
Room Temperature (Freshly

prepared)

5 M NaCl 29.22 g in 100 mL dH2O Room Temperature

0.5 M EDTA
18.61 g in 100 mL dH2O, pH

8.0
Room Temperature

1 M Tris-HCl, pH 6.5
12.11 g in 100 mL dH2O,

adjust pH with HCl
Room Temperature
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Proteinase K (20 mg/mL) N/A -20°C

ChIP-grade Antibody Target-specific 4°C or -20°C

Protein A/G Agarose/Magnetic

Beads
Slurry 4°C

Protocol Steps

Cross-linking:

To cultured cells in a flask, add formaldehyde to a final concentration of 1% (e.g., add 270

µL of 37% formaldehyde to 10 mL of medium).

Incubate at room temperature for 10-20 minutes with gentle shaking.[10]

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M

(e.g., add 0.5 mL of 2.5 M glycine to 10 mL of medium).[8]

Incubate for 5 minutes at room temperature.[8]

Wash the cells twice with ice-cold PBS.

Cell Lysis and Chromatin Shearing:

Resuspend the cell pellet in Cell Lysis Buffer supplemented with protease inhibitors.[10]

Incubate on ice for 10 minutes.[10]

Shear the chromatin by sonication to an average fragment size of 200-1000 bp.

Optimization is critical; keep samples on ice to prevent overheating.[9][10]

Centrifuge to pellet cell debris and collect the supernatant containing the sheared

chromatin.[10]

Immunoprecipitation:

Dilute the sheared chromatin with ChIP Dilution Buffer.
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Save a small aliquot of the diluted chromatin as "Input" control.

Pre-clear the chromatin with Protein A/G beads for 30-60 minutes at 4°C with rotation.[10]

Centrifuge and transfer the supernatant to a new tube.

Add the ChIP-grade antibody to the pre-cleared chromatin and incubate overnight at 4°C

with rotation.[10] A no-antibody or IgG control should be included.

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for

1-2 hours at 4°C with rotation.[10]

Washing:

Pellet the beads by centrifugation and discard the supernatant.

Perform sequential washes with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally

TE Buffer to remove non-specifically bound chromatin.[10]

Elution and Reverse Cross-linking:

Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating

at room temperature.[10]

To the eluates and the input sample, add 5 M NaCl to a final concentration of 0.2 M and

incubate at 65°C for at least 4 hours to reverse the cross-links.[10]

DNA Purification:

Add EDTA, Tris-HCl (pH 6.5), and Proteinase K to the samples and incubate at 45°C for 1

hour to digest the proteins.[10]

Purify the DNA using a PCR purification kit or phenol/chloroform extraction followed by

ethanol precipitation.[10][11]

Resuspend the purified DNA in nuclease-free water or TE buffer.
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The purified DNA can be analyzed using various methods:

Quantitative PCR (qPCR): To quantify the enrichment of specific DNA sequences. The

results are often presented as a percentage of the input DNA.

ChIP-on-chip: The purified DNA is hybridized to a microarray to identify enriched regions on

a larger scale.

ChIP-sequencing (ChIP-Seq): The purified DNA is sequenced using next-generation

sequencing platforms to map the protein-DNA interactions across the entire genome.[7]
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Caption: A flowchart illustrating the major steps of a chromatin immunoprecipitation (ChIP)

assay.
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Caption: A signaling pathway diagram of Histone H3 Lysine 4 (H3K4) methylation and its role in

gene activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b11933423?utm_src=pdf-body-img
https://www.benchchem.com/product/b11933423?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/361347901_Abstract_LB189_Pharmacodynamic_assessment_of_a-TIGIT_mAb_EOS-448_highlights_multiple_FcgR-mediated_mode-of-actions_in_blood_and_tumor_of_patients_with_advanced_solid_tumors
https://aacrjournals.org/cancerres/article/82/12_Supplement/LB189/701097/Abstract-LB189-Pharmacodynamic-assessment-of-a
https://www.hbmpartners.com/system/files/files/news/portfolio-news/20220408_iTeos-Presents-New-Data-for-Anti-TIGIT-Antibody-EOS-448_GSK4428859A-at-the-AACR-Annual-Meeting-2022.pdf
https://firstwordpharma.com/story/5459313
https://aacrjournals.org/mct/article/20/1/121/92971/Restoration-of-T-cell-Effector-Function-Depletion
https://assets.fishersci.com/TFS-Assets/LSG/Application-Notes/Step-by-Step-Guide-to-Successful-ChIP-Assays.pdf
https://en.wikipedia.org/wiki/Chromatin_immunoprecipitation
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/chip_702238_protocol_manual.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3891665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3891665/
https://fan.genetics.ucla.edu/protocols/chip-protocol
https://www.protocols.io/view/chromatin-immunoprecipitation-chip-assay-protocol-97gh9jw.pdf
https://www.benchchem.com/product/b11933423#using-t-448-free-base-in-chromatin-immunoprecipitation-chip-assays
https://www.benchchem.com/product/b11933423#using-t-448-free-base-in-chromatin-immunoprecipitation-chip-assays
https://www.benchchem.com/product/b11933423#using-t-448-free-base-in-chromatin-immunoprecipitation-chip-assays
https://www.benchchem.com/product/b11933423#using-t-448-free-base-in-chromatin-immunoprecipitation-chip-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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